REACTION_CXSMILES
|
[O:1]([CH2:8][C:9]#[CH:10])[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][O:3]1.[Li]CCCC.C=O.[C:18](Cl)(Cl)(Cl)[Cl:19]>C1COCC1>[O:1]([CH2:8][C:9]#[C:10][CH2:18][Cl:19])[CH:2]1[CH2:7][CH2:6][CH2:5][CH2:4][O:3]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1OCCCC1)CC#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
P(oct)3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Over the course of 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
to rise to 25° C.
|
Type
|
CUSTOM
|
Details
|
a product isolated in 84% yield
|
Name
|
|
Type
|
product
|
Smiles
|
O(C1OCCCC1)CC#CCCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |